(5-(Hydroxymethyl)pyridin-3-yl)boronic acid

CAS No.: 908369-20-0

Cat. No.: VC2271093

Molecular Formula: C6H8BNO3

Molecular Weight: 152.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 908369-20-0 |

|---|---|

| Molecular Formula | C6H8BNO3 |

| Molecular Weight | 152.95 g/mol |

| IUPAC Name | [5-(hydroxymethyl)pyridin-3-yl]boronic acid |

| Standard InChI | InChI=1S/C6H8BNO3/c9-4-5-1-6(7(10)11)3-8-2-5/h1-3,9-11H,4H2 |

| Standard InChI Key | BZFSPSWVQWMKQM-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CN=C1)CO)(O)O |

| Canonical SMILES | B(C1=CC(=CN=C1)CO)(O)O |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid is identified through several systematic naming conventions and numerical identifiers in chemical databases. It possesses unique structural features that distinguish it from other pyridylboronic acid derivatives.

| Property | Information |

|---|---|

| CAS Number | 908369-20-0 |

| IUPAC Name | [5-(hydroxymethyl)pyridin-3-yl]boronic acid |

| Molecular Formula | C₆H₈BNO₃ |

| PubChem CID | 21984444 |

| Creation Date | 2007-12-05 |

| Last Modified | 2025-04-05 |

The compound is registered in chemical databases with several synonyms including 5-(Hydroxymethyl)pyridine-3-boronic Acid and 5-(HYDROXYMETHYL)-3-PYRIDINYL BORONIC ACID .

Structural Representation

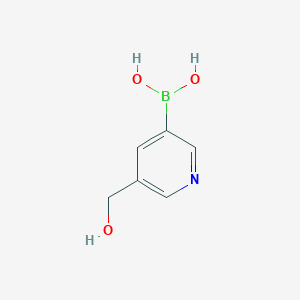

The molecular structure consists of a pyridine ring with a boronic acid group at the 3-position and a hydroxymethyl group at the 5-position. The boronic acid functionality (B(OH)₂) provides a reactive site for various chemical transformations, particularly coupling reactions .

The compound can be represented through several standard chemical notations:

| Notation Type | Representation |

|---|---|

| SMILES | B(C1=CC(=CN=C1)CO)(O)O |

| InChI | InChI=1S/C6H8BNO3/c9-4-5-1-6(7(10)11)3-8-2-5/h1-3,9-11H,4H2 |

| InChIKey | BZFSPSWVQWMKQM-UHFFFAOYSA-N |

The structure features three key functional groups: the pyridine nitrogen (providing basic properties), the boronic acid group (key for cross-coupling chemistry), and the hydroxymethyl group (offering additional synthetic handles) .

Physical and Chemical Properties

Physical Properties

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid exhibits specific physical properties that influence its handling, storage, and application in chemical synthesis.

| Property | Value |

|---|---|

| Molecular Weight | 152.95 g/mol |

| Physical State | Solid |

| Boiling Point | Not available in search results |

| Melting Point | Not available in search results |

The compound contains a boronic acid group, which typically forms hydrogen bonds and can exist in equilibrium with its anhydride form (boroxine) under certain conditions .

Chemical Reactivity

The chemical behavior of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid is dominated by three reactive centers:

-

The boronic acid group serves as a nucleophilic partner in cross-coupling reactions, particularly Suzuki-Miyaura couplings with aryl halides

-

The pyridine nitrogen acts as a basic site and potential coordinating group

-

The hydroxymethyl functionality provides opportunities for further derivatization

The compound's reactivity pattern is consistent with other heterocyclic boronic acids, with the pyridine ring influencing the electronic properties of the boronic acid group .

Synthesis Methods

General Synthetic Approaches

While the search results don't provide a specific synthesis procedure for (5-(Hydroxymethyl)pyridin-3-yl)boronic acid, general methods for preparing pyridylboronic acids can be applied.

Pyridylboronic acids are typically synthesized through one of several approaches:

-

Metal-halogen exchange followed by borylation

-

Directed ortho-metalation strategies

-

Cross-coupling approaches using boron sources

The general synthetic route often involves lithiation of an appropriate pyridine precursor followed by treatment with a boron electrophile such as triisopropyl borate, which after hydrolysis yields the desired boronic acid .

Related Synthetic Procedures

For context, the synthesis of the related 3-pyridylboronic acid proceeds through the following general procedure:

-

A solution of 3-bromopyridine in an appropriate solvent is treated with n-butyllithium at low temperature

-

The resulting lithiated species is reacted with triisopropyl borate

-

Hydrolysis of the intermediate yields the boronic acid product

-

The product may exist in equilibrium with its anhydride form (boroxine)

Similar approaches could be adapted for the synthesis of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid, with proper protection of the hydroxymethyl group if necessary .

Applications in Organic Synthesis

Cross-Coupling Reactions

The primary synthetic utility of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid lies in its participation in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows the formation of carbon-carbon bonds between the boronic acid and various organic halides or pseudohalides .

A patent document mentions the use of [5-(hydroxymethyl)pyridin-3-yl]boronic acid (0.018 g, 0.11 mmol) in what appears to be a Suzuki coupling reaction, suggesting its practical application in pharmaceutical synthesis .

Pharmaceutical Research

The compound appears in patent literature related to PI3K-gamma inhibitors, indicating its relevance in drug discovery and pharmaceutical development. The hydroxymethyl group provides a handle for further functionalization, making this compound versatile in medicinal chemistry applications .

The specific structural features of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid—combining a pyridine core with both boronic acid and hydroxymethyl functionalities—make it valuable for introducing specific structural motifs into drug candidates .

Comparison with Related Compounds

Structural Analogs

Several pyridylboronic acid derivatives share structural similarities with (5-(Hydroxymethyl)pyridin-3-yl)boronic acid:

| Compound | Key Difference | CAS Number |

|---|---|---|

| 3-Pyridylboronic acid | Lacks hydroxymethyl group | 1692-25-7 |

| (6-Hydroxy-5-methylpyridin-3-yl)boronic acid | Contains 6-hydroxy and 5-methyl instead of 5-hydroxymethyl | 1356087-46-1 |

These structural variations influence reactivity patterns, solubility, and applications in organic synthesis .

Chemical Behavior Comparison

The hydroxymethyl group in (5-(Hydroxymethyl)pyridin-3-yl)boronic acid differentiates it from simple pyridylboronic acids, providing:

-

Additional hydrogen bonding capability

-

Opportunity for further functionalization (oxidation, protection, etherification)

Unlike (6-Hydroxy-5-methylpyridin-3-yl)boronic acid, the subject compound has the hydroxyl group on a methylene spacer rather than directly on the pyridine ring, resulting in different electronic effects on the heterocyclic system .

| Hazard Information | Details |

|---|---|

| GHS Symbol | GHS07 |

| Signal Word | Warning |

| Hazard Statements | H302-H315-H319-H335 |

| Precautionary Statements | P261-P305+P351+P338 |

These classifications indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Current Research Trends

Pharmaceutical Applications

The appearance of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid in patent literature related to PI3K-gamma inhibitors suggests its ongoing relevance in drug discovery. PI3K (phosphoinositide 3-kinase) inhibitors represent an important class of potential therapeutic agents for various diseases including cancer and inflammatory conditions .

Synthetic Methodology Development

The continuous development of milder and more efficient cross-coupling methodologies is likely to expand the applications of functionalized pyridylboronic acids like (5-(Hydroxymethyl)pyridin-3-yl)boronic acid. Recent advances in catalysis and reaction conditions may further enhance the utility of this compound in complex molecule synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume